[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine
Overview
Description
“(Dimethyl-1,3-thiazol-5-yl)methylamine” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a liquid with a molecular weight of 128.2 . The IUPAC name for this compound is N-methyl (1,3-thiazol-5-yl)methanamine .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
“(Dimethyl-1,3-thiazol-5-yl)methylamine” is a liquid . Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and a specific gravity of 1.2 .Scientific Research Applications
Synthesis and Chemical Applications
This compound, as a part of the broader category of thiazoles and amines, plays a significant role in chemical synthesis and the development of novel materials. It serves as a building block in organic synthesis, contributing to the creation of complex molecules with potential applications in materials science, pharmaceuticals, and agrochemicals. The ability of such compounds to act as ligands or intermediates in catalytic cycles is particularly valuable in designing efficient and selective synthetic pathways.
Biological and Environmental Research
In the context of biological research, compounds like “(Dimethyl-1,3-thiazol-5-yl)methylamine” are investigated for their interactions with biological molecules, potentially leading to applications in drug discovery and the understanding of biological pathways. Their role in modulating enzyme activity, binding to receptors, or influencing cellular processes could provide insights into new therapeutic strategies.
Additionally, the environmental fate and impact of such chemicals, especially when they are used in industrial processes or as components of pharmaceuticals and personal care products, are crucial areas of study. Research into their biodegradability, toxicity to aquatic and terrestrial organisms, and potential for bioaccumulation can inform environmental regulations and the development of more sustainable chemical practices.
References
While specific studies directly related to “(Dimethyl-1,3-thiazol-5-yl)methylamine” were not identified in this search, the applications mentioned above are typical of compounds within this chemical class. Future research could reveal more targeted applications and elucidate the full potential of this compound in scientific research. For detailed studies and more specific applications, accessing chemical databases or conducting laboratory research would be necessary steps.
Future Directions
Thiazoles have been the subject of much research due to their presence in many biologically active compounds . Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse biological activities . For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole compounds are known for their aromaticity, which allows them to undergo various chemical reactions such as donor-acceptor and nucleophilic reactions . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Thiazole compounds have been reported to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of (Dimethyl-1,3-thiazol-5-yl)methylamine.
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
(Dimethyl-1,3-thiazol-5-yl)methylamine plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The interactions of (Dimethyl-1,3-thiazol-5-yl)methylamine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
(Dimethyl-1,3-thiazol-5-yl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, they can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of (Dimethyl-1,3-thiazol-5-yl)methylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . They can also interact with DNA and RNA, affecting gene transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Dimethyl-1,3-thiazol-5-yl)methylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (Dimethyl-1,3-thiazol-5-yl)methylamine can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (Dimethyl-1,3-thiazol-5-yl)methylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
(Dimethyl-1,3-thiazol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives can modulate the activity of key metabolic enzymes, influencing the production and utilization of energy and biosynthetic precursors . These interactions can lead to changes in cellular metabolism and overall physiological function.
Transport and Distribution
(Dimethyl-1,3-thiazol-5-yl)methylamine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of thiazole derivatives are critical for their biological activity, as they need to reach their target sites to exert their effects.
Subcellular Localization
The subcellular localization of (Dimethyl-1,3-thiazol-5-yl)methylamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and RNA, or to the mitochondria, where they influence energy production and apoptosis.
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(4-8-3)10-6(2)9-5/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJZNVARBMYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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